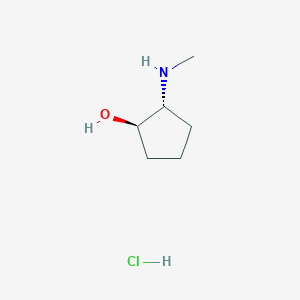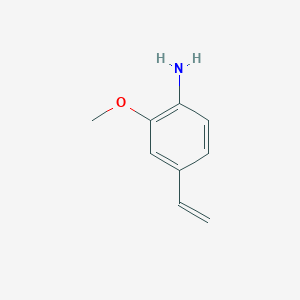
2-Methoxy-4-vinylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-vinylaniline is an organic compound with the molecular formula C9H11NO It is a derivative of aniline, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-vinylaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with acetylene under specific conditions to introduce the vinyl group. Another method includes the palladium-catalyzed amination of 4-bromo-2-methoxyphenylacetylene with aniline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-vinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the nitro group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted anilines and reduced amines.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-vinylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-vinylaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Methoxy-4-vinylphenol: Similar in structure but with a hydroxyl group instead of an amino group.
4-Vinylaniline: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-4-nitroaniline: Contains a nitro group, which significantly alters its reactivity and applications .
Uniqueness: 2-Methoxy-4-vinylaniline’s combination of methoxy and vinyl groups provides unique reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-ethenyl-2-methoxyaniline |
InChI |
InChI=1S/C9H11NO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1,10H2,2H3 |
InChI Key |
YHIXMPYRPBPBGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


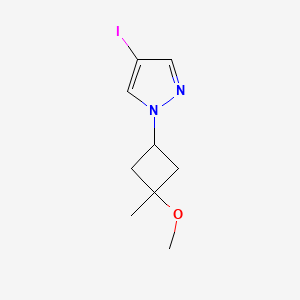
![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)
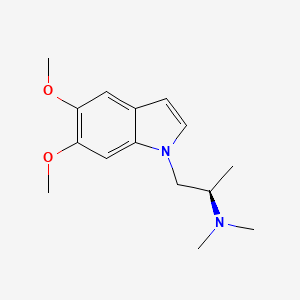
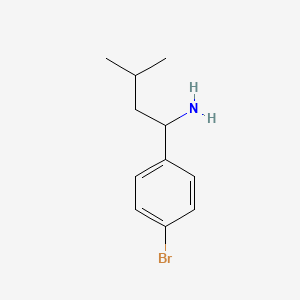
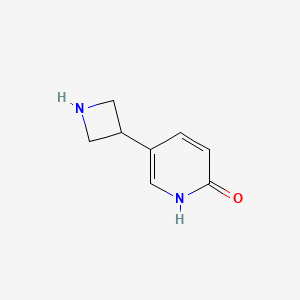
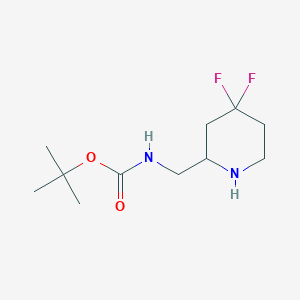
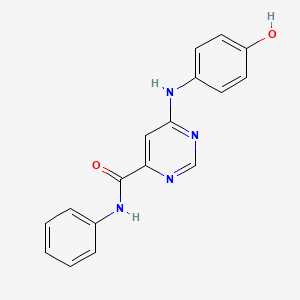
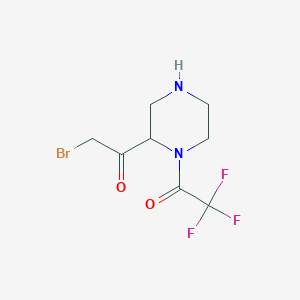
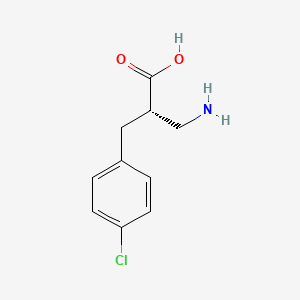
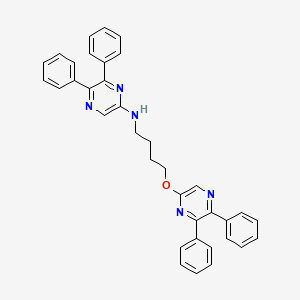
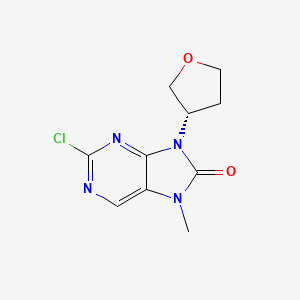
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
